molecular formula C16H17ClN2O4S2 B2454689 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 946338-38-1

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2454689
CAS No.: 946338-38-1
M. Wt: 400.89
InChI Key: HOXXUMLYMQQJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a dioxidoisothiazolidinyl group, and a methylbenzenesulfonamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the chlorination of a phenyl ring followed by the introduction of the dioxidoisothiazolidinyl group through a cyclization reaction. The final step involves the sulfonation of the methylbenzene moiety to form the sulfonamide group. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chlorocyclohexane-1-carboxylic acid: A derivative of cyclohexanecarboxylic acid with a similar chlorinated structure.

    Sulfonamides: A class of compounds with the sulfonamide group, sharing similar chemical properties and applications.

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide stands out due to its combination of a chlorinated phenyl ring, a dioxidoisothiazolidinyl group, and a methylbenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 425.88 g/mol
  • Functional Groups : The compound features a chloro-substituted phenyl ring, an isothiazolidine moiety, and a sulfonamide group, contributing to its unique reactivity and biological activity.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related sulfonamide compounds. For instance, sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA replication.

2. Anticancer Properties

The isothiazolidine moiety is associated with anticancer activity. Research has shown that compounds containing this structure can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects

Sulfonamides have been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thereby reducing inflammation in various models.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), thus inhibiting dihydropteroate synthase in bacteria.
  • Cellular Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cell signaling pathways, influencing cellular responses such as apoptosis or proliferation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the synthesis and biological evaluation of similar compounds:

StudyFindings
Investigated the synthesis of related thiazolidine derivatives showing significant antibacterial activity.
Reported on the anticancer effects of isothiazolidine derivatives in various cancer cell lines.
Examined anti-inflammatory properties linked to sulfonamide compounds in animal models.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Isothiazolidine Intermediate : Reaction of appropriate sulfur and nitrogen sources under controlled conditions.
  • Chlorination : Introduction of the chloro group using reagents like phosphorus pentachloride.
  • Coupling Reaction : The final product is formed by coupling the chlorinated intermediate with a sulfonamide.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-12-4-2-5-14(10-12)25(22,23)18-13-6-7-15(17)16(11-13)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXXUMLYMQQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.